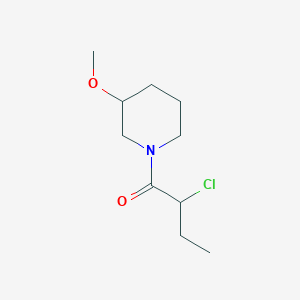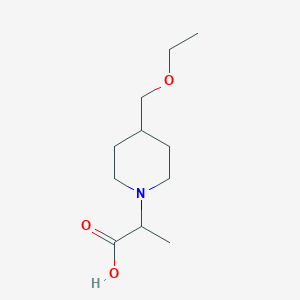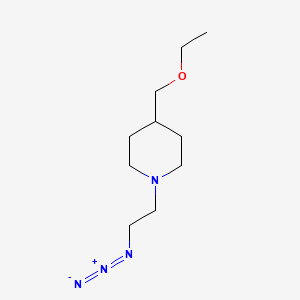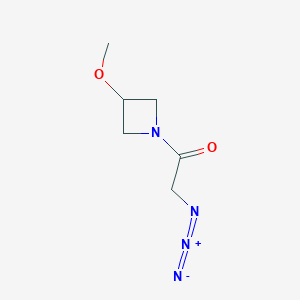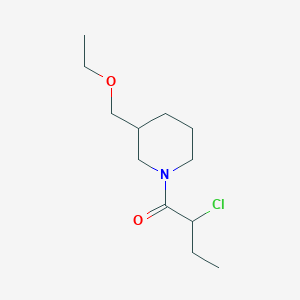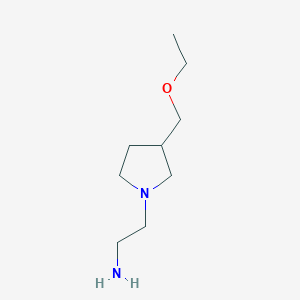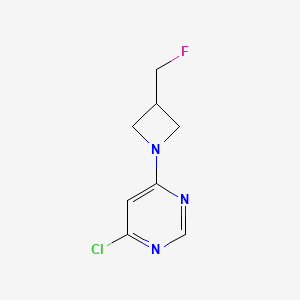
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, also known as 4C6FPA, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. Its synthesis has been reported in a number of publications, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues have been synthesized to explore their potential in antimicrobial and antitubercular applications. These compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showing promise in designing antibacterial and antituberculosis compounds. The research demonstrates the significance of the pyrimidine structure in the development of new antimicrobial agents, underscoring the importance of structural modification in enhancing activity against various pathogens (Chandrashekaraiah et al., 2014), (Desai & Dodiya, 2014).
Antifungal Agents
Research into pyrimidine derivatives has also shown significant antifungal properties. New pyridine derivatives have been synthesized, with some showing potent antifungal activity, comparable to reference drugs like Fluconazole and Gieseofulvin. This highlights the pyrimidine structure's potential in developing novel antifungal agents, offering a pathway for creating more effective treatments against fungal infections (Rajput, Sharma, & Yashovardhan, 2011).
Radioligand Synthesis for PET Imaging
The synthesis of novel radioligands incorporating the pyrimidine structure for positron emission tomography (PET) imaging has been explored. These compounds, designed to study extrathalamic nicotinic acetylcholine receptors, show the versatility of pyrimidine in creating diagnostic tools for neurological research. The successful synthesis and high radiochemical purity of these compounds demonstrate the potential of pyrimidine derivatives in advancing neuroimaging techniques (Zhang & Horti, 2004).
Anticancer Research
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, has been synthesized from 6-chloropyrimidine-4-amine. The optimized synthetic method and confirmation of intermediate structures underscore the pyrimidine ring's role in developing antitumor agents. This research illustrates the importance of pyrimidine derivatives in medicinal chemistry, especially in creating small molecular inhibitors for cancer treatment (Gan et al., 2021).
Depression and Cognitive Function
The synthesis and pharmacological evaluation of pyridine-4-carbohydrazides and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These findings suggest that modifications to the pyrimidine structure can lead to compounds with significant central nervous system (CNS) activity, offering new avenues for treating depression and enhancing cognitive functions (Thomas et al., 2016).
Propiedades
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-1-8(12-5-11-7)13-3-6(2-10)4-13/h1,5-6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVMWRPNZHPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



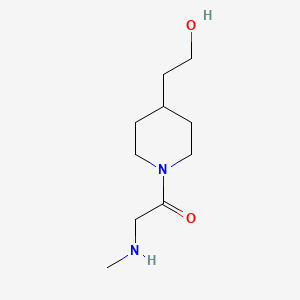
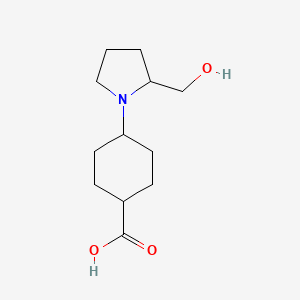


![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)
